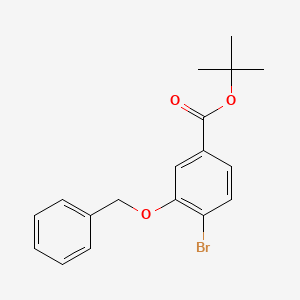

tert-Butyl 3-benzyloxy-4-bromobenzoate

Übersicht

Beschreibung

tert-Butyl 3-benzyloxy-4-bromobenzoate: is an organic compound that features a tert-butyl ester, a benzyloxy group, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity, making it a valuable intermediate in the preparation of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination: The synthesis of tert-butyl 3-(benzyloxy)-4-bromobenzoate often begins with the bromination of a suitable precursor, such as 4-tert-butylbenzoic acid. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like iron or a radical initiator.

Esterification: The next step involves the esterification of the brominated intermediate with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.

Benzyloxy Protection: Finally, the benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: The industrial production of tert-butyl 3-(benzyloxy)-4-bromobenzoate follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of flow microreactor systems has been reported to improve the sustainability and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl 3-benzyloxy-4-bromobenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

Substitution: Various substituted benzoates.

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol derivatives.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H19BrO3

- Molecular Weight : 363.2 g/mol

- IUPAC Name : tert-butyl 4-bromo-3-phenylmethoxybenzoate

- CAS Number : 247186-50-1

The compound features a tert-butyl group, a benzyloxy substituent, and a bromine atom attached to a benzoate structure, which contributes to its reactivity and potential biological interactions.

Organic Synthesis

tert-Butyl 3-benzyloxy-4-bromobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. This versatility makes it valuable in developing new pharmaceuticals and fine chemicals.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that related compounds demonstrate significant antimicrobial effects, suggesting potential applications in developing new antibiotics or antifungal agents.

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular functions .

- Receptor Modulation : It can interact with cell surface receptors, modulating signaling pathways essential for cellular responses.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry study, researchers utilized this compound as a building block to create more complex structures through cross-coupling reactions. The study demonstrated high yields and selectivity, showcasing the compound's utility in medicinal chemistry .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(benzyloxy)-4-bromobenzoate in chemical reactions involves the activation of the bromine atom for nucleophilic substitution or coupling reactions. The benzyloxy group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The tert-butyl ester provides steric hindrance, affecting the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(benzyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

Tert-butyl 3-(benzyloxy)-4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Tert-butyl 3-(benzyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: tert-Butyl 3-benzyloxy-4-bromobenzoate is unique due to the presence of the bromine atom, which provides distinct reactivity in substitution and coupling reactions compared to its halogenated analogs. The combination of the tert-butyl ester and benzyloxy group further enhances its utility as an intermediate in organic synthesis .

Biologische Aktivität

tert-Butyl 3-benzyloxy-4-bromobenzoate is an organic compound notable for its structural features, including a tert-butyl ester group, a benzyloxy group, and a bromine atom on a benzene ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets.

- Molecular Formula: CHBrO

- Molecular Weight: 295.15 g/mol

- Density: 1.2 g/cm³

- Boiling Point: 338.6 °C

- Melting Point: 225-227 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Hydrogen Bonding: The benzyloxy group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions: The bulky tert-butyl group enhances hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.

- Halogen Bonding: The presence of the bromine atom allows for unique interactions that can stabilize enzyme-substrate complexes.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. It has been explored as a biochemical probe for its ability to inhibit cancer cell proliferation through:

- Inducing apoptosis in cancer cells.

- Inhibiting key signaling pathways involved in tumor growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study highlighted the compound's capacity to inhibit histidine decarboxylase (HDC) with an IC value of approximately 1 mM, suggesting its potential role in modulating histamine levels in inflammatory responses . -

Cell Viability Assays:

In vitro assays demonstrated that this compound significantly reduced the viability of prostate cancer (PC-3) and breast cancer (MCF-7) cells, indicating its potential as an anticancer agent . -

Mechanistic Studies:

Investigations into the molecular interactions revealed that the compound could effectively bind to transthyretin (TTR), a protein involved in amyloidogenesis, thus providing insights into its therapeutic potential against TTR-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | Two benzyloxy groups, one bromine | Enhanced enzyme interaction; potential anti-inflammatory effects |

| tert-Butyl 4-bromobenzoate | Lacks benzyloxy groups | Different reactivity; limited biological applications |

| tert-Butyl 3,5-dibromobenzoate | Two bromine atoms | Increased reactivity; potential cytotoxicity |

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFIOUCSZWEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649558 | |

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247186-50-1 | |

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.